Bienvenue dans la boutique en ligne BenchChem!

Darexaban glucuronide

Factor Xa inhibition Enzyme kinetics Anticoagulant pharmacology

Darexaban glucuronide (YM-222714) is the predominant active species (>99% plasma drug) after oral darexaban. Unlike rivaroxaban/apixaban, it is NOT a CYP3A4/P-gp substrate—clinically validated with rifampicin and ketoconazole—making it the definitive negative control for DDI liability. Validated FMO3 probe (p<0.001 HLM correlation). Supplied with characterized Ki (0.020 μM) and PT doubling concentration (0.95 μM). Essential for LC-MS/MS bioanalysis, DDI panels, and metabolic phenotyping studies.

Molecular Formula C33H38N4O10
Molecular Weight 650.7 g/mol
Cat. No. B1669830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarexaban glucuronide
SynonymsYM-222714;  YM 222714;  YM222714;  Darexaban glucuronide
Molecular FormulaC33H38N4O10
Molecular Weight650.7 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC
InChIInChI=1S/C33H38N4O10/c1-36-15-4-16-37(18-17-36)21-11-7-19(8-12-21)31(42)35-25-23(34-30(41)20-9-13-22(45-2)14-10-20)5-3-6-24(25)46-33-28(40)26(38)27(39)29(47-33)32(43)44/h3,5-14,26-29,33,38-40H,4,15-18H2,1-2H3,(H,34,41)(H,35,42)(H,43,44)/t26-,27-,28+,29-,33+/m0/s1
InChIKeyIOUMBCGOXOKZAE-CLIYFGAVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Darexaban Glucuronide (YM-222714): Active Metabolite Reference Standard for Factor Xa Inhibitor Research


Darexaban glucuronide (YM-222714) is the pharmacologically active O-glucuronide conjugate metabolite of the oral direct Factor Xa (FXa) inhibitor darexaban (YM150) [1]. Following oral administration of darexaban, extensive first-pass metabolism via UDP-glucuronosyltransferases (predominantly UGT1A9 and UGT1A10) rapidly converts the parent compound to darexaban glucuronide, which circulates as the major plasma component and predominantly determines the antithrombotic effect [2]. Chemically, darexaban glucuronide belongs to the class of phenolic glycosides and is not a naturally occurring metabolite [3]. Darexaban (YM150) was developed by Astellas Pharma Inc. as an anticoagulant for venous and arterial thromboembolic disease prophylaxis; however, global clinical development was discontinued in September 2011 [4]. Darexaban glucuronide remains a valuable analytical reference standard for FXa inhibitor research and bioanalytical method development.

Why Darexaban Glucuronide Cannot Be Substituted with Generic Darexaban or Alternative FXa Inhibitor Metabolites


Substituting darexaban glucuronide with the parent compound darexaban or the active metabolites of other FXa inhibitors introduces critical discrepancies in bioanalytical quantitation, in vitro pharmacology, and drug-drug interaction (DDI) modeling. Darexaban glucuronide is the predominant circulating active moiety, accounting for the vast majority of plasma FXa inhibitory activity after oral darexaban administration, with parent darexaban concentrations remaining quantitatively insignificant (<1% of the glucuronide concentration) [1]. The glucuronide metabolite exhibits a distinct metabolic inactivation pathway (FMO3-mediated N-oxidation) that differs from the parent compound [2]. Furthermore, darexaban glucuronide demonstrates a favorable DDI profile with CYP3A4/P-glycoprotein modulators that is not shared by other FXa inhibitors such as rivaroxaban and apixaban, which are CYP3A4 substrates and display clinically significant interactions with strong inhibitors and inducers [3]. These differences preclude simple interchangeability in analytical, pharmacological, or DDI investigations.

Darexaban Glucuronide: Quantified Differentiation Evidence vs. Parent Compound and In-Class FXa Inhibitors


Superior FXa Inhibitory Potency (Ki) of Darexaban Glucuronide vs. Parent Darexaban

Darexaban glucuronide (YM-222714) exhibits numerically superior potency against human Factor Xa compared to its parent compound darexaban (YM150). In a purified enzyme assay system using recombinant human FXa, darexaban glucuronide demonstrated a Ki value of 0.020 μM, whereas the parent compound darexaban showed a Ki value of 0.031 μM [1]. Both compounds act as competitive inhibitors of FXa, and the glucuronide's enhanced affinity contributes to its predominant role in determining antithrombotic activity following oral darexaban administration.

Factor Xa inhibition Enzyme kinetics Anticoagulant pharmacology

Higher Anticoagulant Potency in Human Plasma: Darexaban Glucuronide vs. Parent Compound

In human plasma coagulation assays, darexaban glucuronide demonstrated greater anticoagulant potency than the parent compound as measured by the doubling concentration for prothrombin time (PT). The concentration required to double PT was 0.95 μM for darexaban glucuronide compared with 1.2 μM for darexaban [1]. This translates to approximately 21% lower concentration required for equivalent anticoagulant effect in human plasma, consistent with the metabolite's higher FXa affinity.

Coagulation assays Prothrombin time Plasma pharmacology

Low CYP3A4-Mediated Drug-Drug Interaction Liability: Darexaban Glucuronide vs. Rivaroxaban and Apixaban

Darexaban glucuronide exhibits a distinctive metabolic profile that confers low susceptibility to clinically significant drug-drug interactions (DDIs) with CYP3A4 and P-glycoprotein modulators. In contrast, approved FXa inhibitors rivaroxaban and apixaban are CYP3A4 substrates and display clinically relevant DDIs with strong inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin). In a clinical DDI study (n=26 healthy men), co-administration of darexaban 60 mg with the strong CYP3A4/P-gp inducer rifampicin 600 mg daily resulted in a geometric mean ratio of darexaban glucuronide AUClast of 1.08 (90% CI: 1.00–1.16), indicating no clinically relevant change in exposure [1]. Similarly, co-administration with the strong CYP3A4/P-gp inhibitor ketoconazole did not affect darexaban glucuronide PK to a clinically relevant degree [2].

Drug-drug interactions CYP3A4 Pharmacokinetics P-glycoprotein

Clinical Bleeding Risk Profile in NVAF: Darexaban 120 mg qd vs. Warfarin

In the Phase II OPAL-2 dose-finding study (NCT00938730) of 1,297 patients with non-valvular atrial fibrillation (NVAF), a lower bleeding rate was observed in the darexaban 120 mg once-daily group compared with warfarin [1]. Darexaban decreased plasma D-dimer levels after 4 weeks of treatment by 21.5–33.8% compared with baseline, a reduction comparable to warfarin at higher darexaban doses [1]. Darexaban was well tolerated with no observed liver toxicity in this study population.

Atrial fibrillation Bleeding risk Anticoagulation safety

Superior VTE Prophylaxis Efficacy in Orthopedic Surgery: Darexaban vs. Placebo

In two Phase II/III randomized, double-blind, placebo-controlled studies evaluating darexaban for VTE prophylaxis in Asian patients undergoing total hip or knee arthroplasty, both darexaban 15 mg bid and 30 mg bid demonstrated statistically significant superiority to placebo [1]. In the hip study, total VTE incidence was 2.9% for darexaban 15 mg bid and 5.2% for 30 mg bid, compared with 17.1% for placebo (P < .001 and P = .003, respectively). In the knee study, total VTE incidence was 27.2% for 15 mg bid and 15.5% for 30 mg bid, compared with 52.8% for placebo (P = .002 and P < .001, respectively) [1].

Venous thromboembolism Orthopedic surgery Thromboprophylaxis

Distinct Metabolic Inactivation Pathway: FMO3-Mediated N-Oxidation vs. CYP-Dependent Clearance of Other FXa Inhibitors

Darexaban glucuronide undergoes a unique metabolic inactivation pathway distinct from the CYP450-mediated clearance of other FXa inhibitors such as rivaroxaban, apixaban, and edoxaban. In human liver microsomes (HLM), darexaban glucuronide N-oxidation activity was significantly correlated with flavin-containing monooxygenase (FMO) marker enzyme activities (p < 0.001) and inhibited by methimazole, a typical FMO inhibitor [1]. Recombinant human FMO3 and FMO1 efficiently catalyzed the N-oxidation reaction, whereas no recombinant CYP isoforms demonstrated activity [1]. Considering hepatic mRNA expression levels, FMO3 is the primary enzyme responsible for darexaban glucuronide metabolic inactivation.

Drug metabolism FMO3 N-oxidation Pharmacokinetics

High-Value Research and Procurement Application Scenarios for Darexaban Glucuronide


Bioanalytical Method Development and LC-MS/MS Quantitation of FXa Inhibitor Active Metabolites

Darexaban glucuronide serves as an authentic analytical reference standard for the development and validation of LC-MS/MS methods quantifying FXa inhibitor active metabolites in plasma. Given that darexaban glucuronide is the major circulating species (>99% of drug-related material) after oral darexaban administration [1], accurate quantitation of this metabolite is essential for PK/PD studies. The availability of a characterized reference standard with established Ki (0.020 μM) and plasma anticoagulant activity (PT doubling concentration 0.95 μM) enables proper calibration and quality control [2].

In Vitro Drug-Drug Interaction (DDI) Studies Requiring a CYP3A4-Independent FXa Inhibitor Comparator

For researchers designing in vitro DDI panels or transporter assays, darexaban glucuronide offers a unique FXa inhibitor comparator that is not a CYP3A4 or P-glycoprotein substrate. This property is evidenced by clinical studies showing no clinically relevant PK changes with rifampicin (AUClast GMR 1.08) or ketoconazole [1]. Darexaban glucuronide can serve as a negative control or reference compound when evaluating CYP3A4/P-gp-mediated interaction liability of novel anticoagulant candidates.

FMO3 Enzyme Activity Probe and Metabolic Phenotyping Studies

Darexaban glucuronide is a validated substrate for human FMO3, the major hepatic flavin-containing monooxygenase responsible for its N-oxidation to inactive metabolites [1]. This property makes darexaban glucuronide suitable as a probe substrate in FMO3 activity assays, metabolic phenotyping studies, and investigations of inter-individual variability in FMO3-mediated drug clearance. Correlation with FMO marker activities in HLM (p < 0.001) supports its use as a selective FMO3 substrate [1].

FXa Inhibitor Comparative Pharmacology and Meta-Analysis Research

Darexaban glucuronide provides a well-characterized data point for comparative pharmacology studies and network meta-analyses of FXa inhibitors. Its Phase II clinical data in NVAF (lower bleeding rate vs. warfarin at 120 mg qd; D-dimer reduction 21.5–33.8%) [1] and orthopedic surgery VTE prophylaxis (relative risk reduction ~48–83% vs. placebo) [2] offer quantifiable efficacy and safety benchmarks useful for systematic reviews and indirect treatment comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darexaban glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.